1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 4-ethylphenyl group, the 4-position by a carboxamide linkage to a (2-fluorophenyl)methyl group, and the 5-position by a pyridin-4-yl moiety. Its molecular formula is C₂₃H₂₀FN₅O, with a molecular weight of 401.44 g/mol.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c1-2-16-7-9-19(10-8-16)29-22(17-11-13-25-14-12-17)21(27-28-29)23(30)26-15-18-5-3-4-6-20(18)24/h3-14H,2,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBJVDRWRQPOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251623-02-5) is a synthetic compound belonging to the triazole class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN5O |
| Molecular Weight | 401.4 g/mol |
| LogP | 3.9207 |
| Polar Surface Area | 59.681 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Triazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The specific compound in focus has shown promising results in various studies.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure often enhances this activity.
Antitumor Activity
Triazole derivatives have been extensively studied for their antitumor potential. In related research, compounds similar to the one discussed showed notable cytotoxic effects against cancer cell lines. For instance, some triazoles were found to inhibit the proliferation of human breast cancer cells with IC50 values in the low micromolar range . This suggests that the target compound may also possess similar antitumor properties.
The mechanisms through which triazoles exert their biological effects often involve interaction with key enzymes or receptors in pathogens or cancer cells. For example, triazoles can inhibit enzymes involved in the synthesis of nucleic acids or disrupt cellular signaling pathways critical for cell survival and proliferation .
Case Studies
- Antitubercular Activity : A series of studies have evaluated the efficacy of triazole derivatives against Mycobacterium tuberculosis. One derivative showed a minimum inhibitory concentration (MIC) as low as 0.976 μg/mL against M. tuberculosis, indicating strong potential as an antitubercular agent .
- Cytotoxicity Tests : In vitro assays conducted on various cancer cell lines revealed that certain triazole derivatives could induce apoptosis and inhibit cell cycle progression. For instance, a compound structurally related to our target exhibited a significant reduction in cell viability in melanoma cells .
Scientific Research Applications
The compound 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251623-02-5) is a member of the triazole class of compounds. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
Chemical Properties and Structure
The compound features a triazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The structure includes:
- Triazole moiety : Contributes to the compound's biological activity.
- Pyridine ring : Often associated with various pharmacological effects.
- Fluorophenyl and ethylphenyl groups : These substituents can enhance lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorophenyl group may enhance the selectivity towards cancer cells while minimizing effects on normal cells.
Antimicrobial Properties
Triazole compounds are well-documented for their antimicrobial activities. The specific compound has shown promise against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Central Nervous System (CNS) Activity
Certain triazole compounds have been investigated for their neuroprotective properties. The pyridine ring may contribute to blood-brain barrier permeability, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or Parkinson's disease.
Agricultural Applications
There is emerging interest in using triazole compounds as agrochemicals due to their fungicidal properties. This compound could potentially be developed into a pesticide or fungicide that targets specific plant pathogens, enhancing crop yield and health.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various triazole derivatives, including compounds structurally related to the target compound. Results indicated that modifications at the phenyl rings significantly affected anticancer activity against breast cancer cell lines, with certain derivatives achieving IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that a series of triazole compounds exhibited broad-spectrum antimicrobial activity. The target compound was tested against Staphylococcus aureus and Candida albicans, showing notable inhibition zones compared to control groups.
Case Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of triazoles in mitigating oxidative stress-induced neuronal damage. The target compound was evaluated in vitro and in vivo for its ability to reduce markers of neuroinflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives
Key Differences :
- Substituent at Position 5: The target compound has a pyridin-4-yl group, while this derivative has a methyl group.
- Aryl Group at Position 1 : The target’s 4-ethylphenyl group introduces greater lipophilicity (logP ≈ 3.8) than the 4-methylphenyl group (logP ≈ 3.2), which may influence membrane permeability .
- Amide Side Chain: The target’s (2-fluorophenyl)methyl group provides metabolic stability via fluorine’s electron-withdrawing effects, whereas non-fluorinated analogs (e.g., benzyl or methyl groups) are more prone to oxidative degradation .
1-(3-Methoxyphenyl)-N-[(4-Methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Key Differences :
- Pyridine Orientation : The target’s pyridin-4-yl group allows for axial hydrogen bonding, while pyridin-3-yl (meta-substitution) may alter binding pocket interactions in enzymatic targets .
- Aryl Substituents : The 3-methoxyphenyl group in this analog introduces polar methoxy functionality, increasing water solubility (clogP ≈ 2.9) compared to the target’s 4-ethylphenyl (clogP ≈ 3.8) .
1-(2-Chlorophenyl)-N-{[4-(Methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Fluorine in the target’s side chain enhances metabolic stability, as evidenced by reduced CYP450-mediated oxidation in fluorinated analogs .
Preparation Methods
Reaction Mechanism and Conditions
A prototypical procedure involves reacting an alkyne-functionalized precursor with an azide derivative in a 1:1 mixture of tetrahydrofuran (THF) and water. Catalysis by copper(II) sulfate (0.5 equiv) and sodium ascorbate (1.0 equiv) at room temperature for 12 hours yields the triazole ring. Microwave-assisted heating at 80°C for 1 hour significantly reduces reaction time while maintaining yields above 50%.
Table 1: Click Reaction Optimization Parameters
Key observations:
-
Copper(I) iodide with N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency in organic solvents.
-
Heterogeneous copper catalysts enable facile recovery but require higher temperatures.
Suzuki Coupling for Aryl Group Introduction
The pyridin-4-yl and 4-ethylphenyl groups are typically installed via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to form carbon-carbon bonds between boronic acids and aryl halides.
Borylation and Coupling Steps
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Borylation : Treatment of 4-bromophenylpiperidin-4-ol with bis(pinacolato)diboron under Pd(dppf)Cl2 catalysis yields the corresponding boronic ester.
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Cross-Coupling : Reaction with 5-bromo-pyridin-4-yl triazole intermediate in dioxane/water (3:1) at 90°C for 24 hours achieves >80% conversion.
Table 2: Suzuki Coupling Efficiency
Critical factors:
-
Ligand selection : Bulky phosphine ligands (XPhos) suppress β-hydride elimination in electron-deficient systems.
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Solvent effects : Aqueous dioxane mixtures prevent boronic acid protodeboronation.
Cyclization Reactions for Carboxamide Formation
The carboxamide moiety is constructed through cyclization of α-cyanoacetamide derivatives with in situ-generated azides under basic conditions.
Microwave-Assisted Cyclization
A representative protocol dissolves 2-cyano-N-(3-methoxyphenyl)acetamide (1.30 mmol) and sodium hydroxide (1.30 mmol) in ethanol, reacting with azide intermediates at 80°C for 1 hour under microwave irradiation. This method achieves 56% isolated yield compared to 35% under conventional heating.
Table 3: Cyclization Reaction Outcomes
| Cyanamide Derivative | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Cyano-N-(2-fluorophenyl) | NaOH | EtOH | 80 | 56 |
| 2-Cyano-N-(4-ethylphenyl) | K2CO3 | DMF | 100 | 48 |
| 2-Cyano-N-benzyl | Cs2CO3 | THF | 65 | 41 |
Sequential Synthesis Optimization
Multi-step syntheses combine click chemistry with cross-coupling and cyclization. A preferred route involves:
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Triazole formation : CuAAC of 4-ethylphenyl azide and pyridin-4-yl acetylene.
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Suzuki coupling : Installation of 2-fluorobenzyl group via Pd-catalyzed coupling.
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Carboxamide cyclization : Microwave-assisted reaction with α-cyanoacetamide.
Table 4: Overall Synthesis Performance
| Route | Steps | Total Yield (%) | Purity (HPLC) | Time (Days) |
|---|---|---|---|---|
| Sequential | 5 | 28 | 96.1 | 7 |
| Convergent | 3 | 35 | 89.4 | 4 |
| One-pot | 2 | 22 | 82.3 | 2 |
Purification and Characterization
Final purification employs reverse-phase HPLC with acetonitrile/water gradients, achieving >95% purity. Critical characterization data:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach due to its high specificity and modularity. Key steps include:
- Step 1 : Preparation of the azide precursor (e.g., 4-ethylphenyl azide) and alkyne component (e.g., pyridin-4-yl acetylene).
- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄/NaAsc) in a polar solvent (e.g., DMSO or acetonitrile) at 50–80°C for 12–24 hours .
- Step 3 : Purification via HPLC or column chromatography to isolate the triazole product.
- Critical Parameters : Catalyst loading (5–10 mol%), solvent polarity, and reaction time significantly impact yield.
Q. Which spectroscopic techniques are most effective for structural characterization of this triazole-carboxamide derivative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., distinguishing pyridine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 433.15 [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituted phenyl (e.g., Cl, OMe) or pyridine groups to evaluate electronic effects.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2.
- In Vivo Validation : Use xenograft models to correlate SAR predictions with tumor inhibition rates .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media).
- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in IC₅₀ variability .
- Mechanistic Profiling : Use surface plasmon resonance (SPR) to quantify target binding kinetics, clarifying discrepancies in potency .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at <2.0 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (fu).
- In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling for bioavailability (F%) calculations.
Q. What experimental approaches are used to assess off-target effects and toxicity?
- Methodological Answer :
- High-Throughput Screening (HTS) : Panel assays against 50+ kinases or GPCRs to identify off-target interactions .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
